molecular formula C10H15NO2 B15324259 3-(2-Amino-3-methylphenoxy)propan-1-ol

3-(2-Amino-3-methylphenoxy)propan-1-ol

Cat. No.: B15324259
M. Wt: 181.23 g/mol
InChI Key: JUZWEOWKPCKDBA-UHFFFAOYSA-N
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Description

3-(2-Amino-3-methylphenoxy)propan-1-ol is an organic compound characterized by its unique structure, which includes an amino group, a methyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-3-methylphenoxy)propan-1-ol typically involves the reaction of 2-amino-3-methylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the nucleophilic substitution of the phenol oxygen on the epichlorohydrin, followed by dehydrohalogenation to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Amino-3-methylphenoxy)propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Amino-3-methylphenoxy)propan-1-ol has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of Schiff bases and other ligands.

  • Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Amino-3-methylphenoxy)propan-1-ol exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-3-methylphenol

  • 3-(2-Amino-3-methylphenoxy)ethanol

  • 4-Amino-3-methylphenol

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Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-(2-amino-3-methylphenoxy)propan-1-ol

InChI

InChI=1S/C10H15NO2/c1-8-4-2-5-9(10(8)11)13-7-3-6-12/h2,4-5,12H,3,6-7,11H2,1H3

InChI Key

JUZWEOWKPCKDBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCCO)N

Origin of Product

United States

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